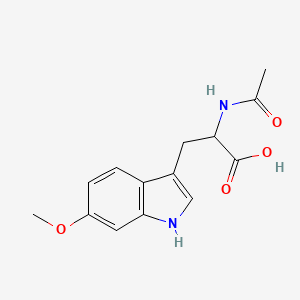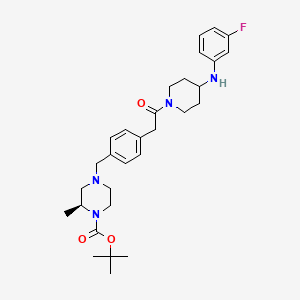
2-烯丙基-3,4-二甲氧基苯甲醛
描述
科学研究应用
非天然杂氟蒽生物碱类似物的合成
2-烯丙基-3,4-二甲氧基苯甲醛已被用于合成 2-甲基三环辛,一种非天然杂氟蒽生物碱三环辛的类似物。这个过程通过从 2-溴-3,4-二甲氧基苯甲醛进行 10 步合成来实现,展示了该化合物在构建复杂杂环结构中的作用 (Silveira 等人,2009)。
高性能热固性材料的开发
在另一项研究中,开发了含有烯丙基的新型苯并恶嗪单体,由苯酚和双酚 A 与烯丙胺和甲醛合成。这些单体包括 2-烯丙基-3,4-二甲氧基苯甲醛的衍生物,表现出优异的热机械性能,对于创建高性能热固性材料具有重要意义 (Agag 和 Takeichi,2003)。
金属配合物的な光学研究
一项旨在合成和进行 3,4-二甲氧基苯甲醛 [5-(2-羟苯基)-1,3,4-恶二唑-2-基] 腙金属配合物的な光学研究利用了 2-烯丙基-3,4-二甲氧基苯甲醛。这些研究对于了解此类配合物的な光学性质具有重要意义,这些性质在材料科学中有着应用 (Mekkey 等人,2020)。
邻甲酸的制备
从 2,3-二甲氧基苯甲醛开始,3,4-二甲氧基邻甲酸的有效合成工艺展示了 2-烯丙基-3,4-二甲氧基苯甲醛在生产重要化学中间体中的用处。这个过程对大规模化学生产具有影响 (Connolly 等人,2004)。
邻二甲氧基苯衍生物的分析
对邻二甲氧基苯衍生物(包括 3,4-二甲氧基苯甲醛)的研究提供了对受邻二甲氧基影响的分子几何和键交替的见解。这项研究对于了解类似化合物的结构行为具有重要意义 (Krygowski 等人,1998)。
安全和危害
生化分析
Biochemical Properties
. This disruption can be achieved with redox-active compounds .
Cellular Effects
Benzaldehydes, including 2-Allyl-3,4-dimethoxybenzaldehyde, have been found to have potent antifungal activity . They disrupt the cellular antioxidation system of fungi, effectively inhibiting fungal growth .
Molecular Mechanism
The molecular mechanism of 2-Allyl-3,4-dimethoxybenzaldehyde is not fully known. Benzaldehydes typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
The specific metabolic pathways involving 2-Allyl-3,4-dimethoxybenzaldehyde are not well-known. Benzaldehydes are known to be involved in various biochemical reactions, including the disruption of cellular antioxidation systems .
属性
IUPAC Name |
3,4-dimethoxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIFTHYDTZQGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)



![1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3167603.png)

![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)

![1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3167648.png)





